

An In-depth Technical Guide to Ammonium Malate

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Compound of Interest

Compound Name: Ammonium malate

Cat. No.: B3049338

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **ammonium malate**, detailing its chemical identifiers, physicochemical properties, synthesis, and key applications in research and development. The information is presented to support laboratory work and theoretical understanding of this versatile compound.

Chemical Identifiers and Physicochemical Properties

Ammonium malate can exist in different stoichiometries, primarily as **monoammonium malate** and **diammonium malate**. The identifiers and properties can vary accordingly. Diammonium (\pm)-malate is commonly referred to as **ammonium malate**.

Table 1: Chemical Identifiers for Diammonium Malate

Identifier	Value
CAS Number	20261-05-6 ((±)-malate)
	6283-27-8 (diammonium malate)
EC Number	243-649-7
PubChem CID	13644148
IUPAC Name	Diazanium; 2-hydroxybutanedioate
InChI	<chem>InChI=1S/C4H6O5.2H3N/c5-2(4(8)9)1-3(6)7;;/h2,5H,1H2,(H,6,7)(H,8,9);2*1H3</chem>
InChIKey	KGECWXXIGSTYSQ-UHFFFAOYSA-N
Canonical SMILES	<chem>C(C(C(=O)[O-])O)C(=O)[O-].[NH4+].[NH4+]</chem>
Molecular Formula	C4H12N2O5
Synonyms	Malic acid, ammonium salt; Diammonium 2-hydroxybutanedioate; Ammonium (±)-malate

Table 2: Quantitative Physicochemical Data

Property	Value
Molecular Weight	168.15 g/mol
Appearance	White crystalline solid
pKa of Malic Acid	pKa1 = 3.4, pKa2 = 5.2[1][2]
pKa of Ammonium (NH4+)	~9.25
Solubility	Soluble in water

Synthesis of Ammonium Malate

A straightforward laboratory synthesis of **diammonium malate** involves the acid-base reaction between malic acid and ammonium hydroxide.

Experimental Protocol: Synthesis of Diammonium (\pm)-Malate

Materials:

- DL-Malic acid (C₄H₆O₅)
- Ammonium hydroxide solution (NH₄OH, ~25-30% NH₃ in water)
- Deionized water
- Ethanol (optional, for precipitation)
- pH meter or pH indicator strips
- Magnetic stirrer and stir bar
- Beaker and graduated cylinders
- Rotary evaporator (optional)

Methodology:

- Dissolution: Weigh a desired amount of DL-malic acid and dissolve it in a minimal amount of deionized water in a beaker with stirring. For example, dissolve 13.4 g (0.1 mol) of malic acid in 50 mL of deionized water.
- Neutralization: While continuously monitoring the pH, slowly add ammonium hydroxide solution dropwise to the stirred malic acid solution. The reaction is exothermic, so addition should be controlled to prevent excessive heating.
- Continue adding ammonium hydroxide until the pH of the solution reaches approximately 7.0-7.5. At this pH, both carboxylic acid groups of malic acid will be deprotonated, forming **diammonium malate**. A slight excess of ammonia may be present, which can be removed in the next step.
- Isolation (Optional):

- Evaporation: The resulting aqueous solution of **ammonium malate** can be concentrated using a rotary evaporator to remove water and any excess ammonia, yielding a concentrated solution or a solid residue.
- Precipitation: Alternatively, the salt can be precipitated by adding a water-miscible organic solvent, such as ethanol, to the concentrated aqueous solution. The resulting precipitate can then be collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.
- Characterization: The final product can be characterized by techniques such as FT-NMR to confirm its structure.

Applications in Experimental Biology

Ammonium malate is a useful reagent in various biochemical and molecular biology applications, primarily due to the individual properties of the malate and ammonium ions.

Ammonium Malate as a Buffer System

A buffer solution containing ammonium and malate ions can be prepared to maintain a stable pH in biological assays. The buffering range of a malate buffer is effective around its pKa values of 3.4 and 5.2.^{[1][2][3]} The presence of the ammonium ion (pKa ~9.25) provides additional buffering capacity at higher pH ranges, although it is less commonly used for this purpose in biological systems.

Use in Enzyme Assays

Both ammonium and malate ions are important in specific enzymatic reactions. For instance, some malic enzymes, which catalyze the oxidative decarboxylation of malate, are activated by monovalent cations like ammonium.

Experimental Protocol: Malate Dehydrogenase Activity Assay

This protocol describes a hypothetical assay for malate dehydrogenase (MDH) using a prepared **ammonium malate** buffer. MDH catalyzes the reversible conversion of malate to

oxaloacetate, coupled with the reduction of NAD⁺ to NADH. The rate of NADH formation can be monitored spectrophotometrically at 340 nm.

Materials:

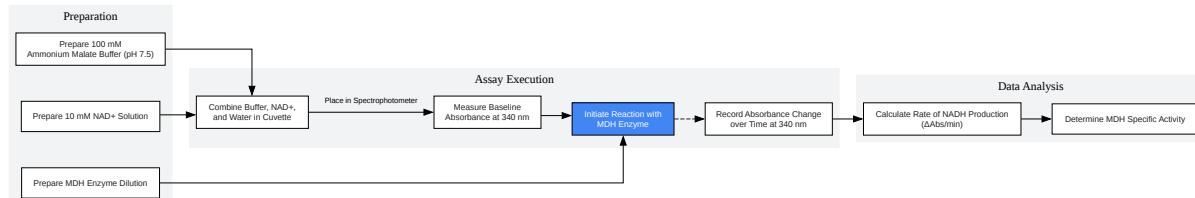
- **Ammonium malate** buffer (e.g., 100 mM, pH 7.5)
- NAD⁺ solution (e.g., 10 mM)
- Malate Dehydrogenase (MDH) enzyme solution
- Spectrophotometer capable of measuring absorbance at 340 nm
- Cuvettes

Buffer Preparation (100 mM **Ammonium Malate**, pH 7.5):

- Dissolve 1.34 g of malic acid in approximately 80 mL of deionized water.
- Slowly add ammonium hydroxide while monitoring the pH until it reaches 7.5.
- Adjust the final volume to 100 mL with deionized water.

Assay Procedure:

- In a cuvette, combine 800 μ L of 100 mM **ammonium malate** buffer (pH 7.5), 100 μ L of 10 mM NAD⁺ solution, and 50 μ L of deionized water.
- Mix gently and place the cuvette in the spectrophotometer to obtain a baseline reading at 340 nm.
- Initiate the reaction by adding 50 μ L of the MDH enzyme solution to the cuvette.
- Immediately start recording the absorbance at 340 nm at regular intervals (e.g., every 15 seconds) for a period of 3-5 minutes.
- The rate of increase in absorbance is proportional to the rate of NADH production and thus the MDH activity.

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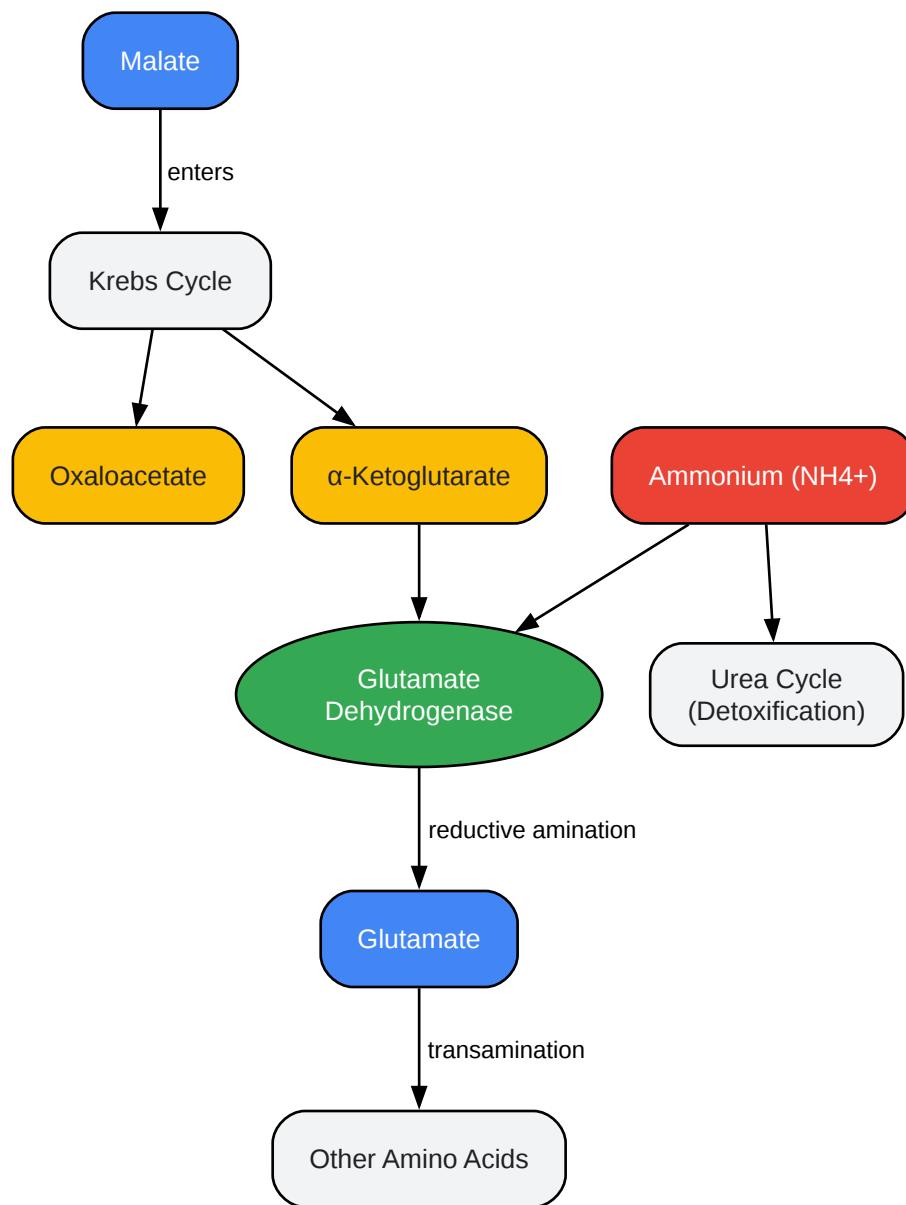
Caption: Workflow for a malate dehydrogenase (MDH) activity assay.

Role in Cellular Metabolism and Signaling

The constituent ions of **ammonium malate**, malate and ammonium, are central players in cellular metabolism.

- Malate: As a key intermediate in the Krebs cycle, malate is integral to cellular respiration and energy production. It is also a component of the malate-aspartate shuttle, which transports reducing equivalents across the mitochondrial membrane.
- Ammonium (Ammonia): Ammonia is a critical source of nitrogen for the biosynthesis of amino acids and nucleotides. However, at high concentrations, it can be toxic. Cells have evolved mechanisms to detoxify ammonia, such as the urea cycle in the liver.

The interplay between malate and ammonia metabolism is crucial for maintaining cellular homeostasis. For example, the enzyme glutamate dehydrogenase catalyzes the reductive amination of α -ketoglutarate (derived from the Krebs cycle) using ammonia to produce glutamate, a key amino acid. This reaction links carbohydrate and nitrogen metabolism.

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Caption: Intersection of malate and ammonium in central metabolism.

Applications in Drug Development and Formulation

Malate is used as a counterion to form salts of basic active pharmaceutical ingredients (APIs), which can improve their solubility, stability, and bioavailability.^[4] While specific examples of **ammonium malate** as a direct excipient are less common, the principles of using malate salts are well-established in pharmaceutical sciences. Additionally, chiral forms of malic acid are employed as resolving agents in the separation of racemic mixtures of APIs.^{[5][6]}

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